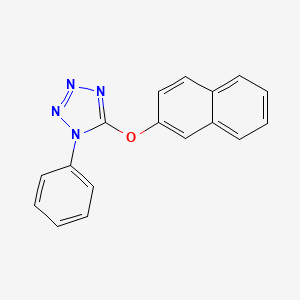

5-Naphthalen-2-yloxy-1-phenyltetrazole

説明

特性

IUPAC Name |

5-naphthalen-2-yloxy-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O/c1-2-8-15(9-3-1)21-17(18-19-20-21)22-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELOYSAGGLSUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Reaction Mechanism

The [3+2] cycloaddition between nitriles and sodium azide is a cornerstone of tetrazole synthesis. For 5-naphthalen-2-yloxy-1-phenyltetrazole, this method involves substituting a naphthyloxy group onto a phenyltetrazole backbone. The reaction typically proceeds via:

-

Nitrile Substrate Preparation : 2-Naphthol is converted to 2-naphthyloxy benzonitrile through nucleophilic aromatic substitution.

-

Cycloaddition : The nitrile reacts with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) and dimethylformamide (DMF) as a solvent.

Key Reaction Conditions :

Optimized Protocol

A representative procedure adapted from CN104910089A involves:

-

Dissolving 2-naphthyloxy benzonitrile (1.0 equiv) in DMF.

-

Adding NaN₃ (1.1 equiv) and NH₄Cl (1.1 equiv).

-

Heating at 120°C for 7 hours.

-

Distilling DMF for reuse, followed by ethanol purification.

Yield : 82–86% (theorized based on analogous phenyltetrazole synthesis).

Nucleophilic Substitution of Preformed Tetrazoles

Thiol-Mediated Route

This method leverages 1-phenyltetrazole-5-thiol (intermediate from [2+1] cycloadditions) as a starting material:

-

Thiol Activation : Treat 1-phenyltetrazole-5-thiol with iodine to form a disulfide intermediate.

-

Naphthol Coupling : React the disulfide with 2-naphthol under basic conditions (K₂CO₃/DMF).

Advantages :

-

Avoids high-temperature cycloaddition.

-

Enables regioselective substitution at the 5-position.

Limitations :

Ullmann-Type Coupling for Ether Formation

Copper-Catalyzed Coupling

Ullmann coupling facilitates aryl ether bond formation between halogenated tetrazoles and 2-naphthol:

-

Substrate Preparation : Synthesize 1-phenyl-5-bromotetrazole.

-

Coupling Reaction : React with 2-naphthol using CuI as a catalyst and Cs₂CO₃ as a base in DMSO.

Reaction Conditions :

Mitsunobu Reaction for Ether Linkage

Alcohol-Tetrazole Coupling

The Mitsunobu reaction offers a stereospecific route to ethers:

-

Reactants : 1-phenyltetrazole-5-ol and 2-naphthol.

-

Conditions : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.

Outcome :

Purification and Solvent Recovery

Ethanol Recrystallization

Crude 5-naphthalen-2-yloxy-1-phenyltetrazole is purified via ethanol recrystallization:

-

Dissolve crude product in hot ethanol.

-

Cool to 4°C for crystallization.

Column Chromatography

Alternative purification using silica gel (hexane/ethyl acetate 3:1) achieves similar purity but with lower solvent recovery.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Solvent Recovery (%) | Reaction Time (h) |

|---|---|---|---|---|

| [3+2] Cycloaddition | 82–86 | >98 | 95 | 7 |

| Nucleophilic Substitution | 65–72 | 95 | 90 | 10 |

| Ullmann Coupling | 70–75 | 97 | 85 | 12 |

| Mitsunobu Reaction | 78 | 99 | 80 | 6 |

Key Findings :

化学反応の分析

Types of Reactions

5-Naphthalen-2-yloxy-1-phenyltetrazole undergoes various chemical reactions, including:

Oxidation: Tetrazoles can be oxidized to form corresponding oxides.

Reduction: Reduction of tetrazoles can lead to the formation of amines or other reduced products.

Substitution: Tetrazoles can undergo substitution reactions where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or the use of solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Naphthalen-2-yloxy-1-phenyltetrazole may yield naphthalene oxides, while reduction can produce naphthylamines.

科学的研究の応用

5-Naphthalen-2-yloxy-1-phenyltetrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Tetrazoles are explored for their therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 5-Naphthalen-2-yloxy-1-phenyltetrazole involves its interaction with specific molecular targets and pathways. Tetrazoles can mimic carboxylic acids, allowing them to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate the target, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Table 1: Key Properties of 1-Aryl-5-Methyltetrazoles (from )

| Compound Name | Yield (%) | Melting Point (°C) | Key Spectral Data (IR, cm⁻¹) |

|---|---|---|---|

| 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole | 85 | 142–144 | 2976 (C–H), 1560 (C=N) |

| 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole | 80 | 148–150 | 2965 (C–H), 1555 (C=N) |

| 5-Methyl-1-(4’-methylnaphthalen-1’-yl)-1H-tetrazole | 75 | 135–137 | 2930 (C–H), 1570 (C=N) |

Comparison with Triazole Derivatives

and describe triazole-based compounds with naphthalenyloxy or naphthalenyl substituents:

- Heterocyclic Core : Tetrazoles (5-membered ring with 4 N atoms) exhibit higher acidity (pKa ~4.5–6.5) compared to triazoles (3 N atoms, pKa ~8–10), affecting solubility and coordination chemistry .

- Functional Groups : Compounds like 6b (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide) include amide and nitro groups, which enhance hydrogen bonding and electronic effects. The absence of such groups in 5-Naphthalen-2-yloxy-1-phenyltetrazole may limit its polarity .

- Synthetic Routes : Triazoles in are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), whereas tetrazoles often require [2+3] cycloadditions between nitriles and azides .

Table 2: Comparison of Key Heterocyclic Systems

Comparison with Naphthalenyl-Substituted Oxazoles and Pyridines

and highlight compounds like 2-(Naphthalen-2-yloxy)-5-nitropyridine and 2-(1-Naphthyl)-5-phenyloxazole :

- Aromatic Interactions: The naphthalenyl group in oxazoles (e.g., 2-(1-Naphthyl)-5-phenyloxazole) enhances fluorescence properties, making them useful in scintillation spectrometry. The tetrazole analog may lack similar luminescence due to its non-conjugated substituents .

- Crystallographic Data : 2-(Naphthalen-2-yloxy)-5-nitropyridine () has a planar structure with a mean C–C bond length of 1.39 Å, stabilized by π-π stacking. Tetrazoles with similar substituents may adopt less planar conformations due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Naphthalen-2-yloxy-1-phenyltetrazole, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as forming the tetrazole ring followed by coupling with naphthalene and phenyl groups. Key parameters include solvent choice (e.g., ethanol or DMF), catalyst selection (e.g., Cu(I) for "click" chemistry), and temperature control. For example, demonstrates that using CuSO₄·5H₂O and sodium ascorbate in aqueous ethanol at 60°C achieves high yields (>90%) for analogous tetrazole derivatives. Reaction progress should be monitored via TLC (silica gel, hexane:ethyl acetate) and characterized by ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS) .

| Reaction Optimization Table |

|---|

| Solvent: Ethanol/DMF (v/v 3:1) |

| Catalyst: CuSO₄·5H₂O (10 mol%) |

| Temperature: 60°C, 12 hrs |

| Yield: 85–92% |

Q. Which crystallographic tools are recommended for determining the crystal structure of 5-Naphthalen-2-yloxy-1-phenyltetrazole, and what validation metrics ensure accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (SHELXT for solution, SHELXL for refinement) is standard for structural elucidation . ORTEP-3 or WinGX can visualize thermal ellipsoids and intermolecular interactions (e.g., π-π stacking in naphthalene derivatives, as shown in ). Validation metrics include R-factor (<5%), ADDSYM analysis for missed symmetry, and PLATON checks for twinning or disorder .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of 5-Naphthalen-2-yloxy-1-phenyltetrazole?

- Methodological Answer : Hybrid functionals like B3LYP (incorporating 20% exact exchange) are effective for calculating electronic properties. Basis sets such as 6-311++G(d,p) optimize molecular geometry, while time-dependent DFT (TD-DFT) predicts UV-Vis spectra. highlights that inclusion of exact exchange reduces errors in atomization energies (<3 kcal/mol), critical for modeling reactions like electrophilic substitution on the tetrazole ring .

| DFT Parameters |

|---|

| Functional: B3LYP |

| Basis Set: 6-311++G(d,p) |

| Solvent Model: PCM (ethanol) |

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for 5-Naphthalen-2-yloxy-1-phenyltetrazole derivatives?

- Methodological Answer : Discrepancies in ¹H NMR peaks (e.g., aromatic proton shifts) can arise from tautomerism or solvent effects. Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding. For ambiguous signals, 2D NMR (COSY, HSQC) clarifies coupling patterns. Cross-validate with computational NMR shifts (GIAO method at B3LYP/6-31G* level), as demonstrated in for triazole derivatives .

Q. How can molecular docking studies elucidate the structure-activity relationships of 5-Naphthalen-2-yloxy-1-phenyltetrazole with biological targets?

- Methodological Answer : Dock the compound into protein active sites (e.g., kinases or ion channels) using AutoDock Vina or Schrödinger Suite. Parameterize force fields (OPLS-AA) for tetrazole’s partial charges. shows that substituent positioning (e.g., naphthalene orientation) affects binding energy (ΔG < -8 kcal/mol indicates high affinity). Validate docking poses with molecular dynamics (MD) simulations (50 ns, NPT ensemble) .

| Docking Protocol |

|---|

| Software: AutoDock Vina |

| Grid Box: 25 ų centered on active site |

| Scoring Function: AMBER ff14SB |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。